molecular formula C10H9BrO3 B2614929 Methyl 3-(2-bromoacetyl)benzoate CAS No. 27475-19-0

Methyl 3-(2-bromoacetyl)benzoate

Cat. No.: B2614929
CAS No.: 27475-19-0
M. Wt: 257.083
InChI Key: QOUUCORIWWWPLU-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoacetyl)benzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid and is characterized by the presence of a bromoacetyl group attached to the benzene ring. This compound is widely used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-bromoacetyl)benzoate can be synthesized through various methods. One common approach involves the bromination of methyl 3-acetylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-bromoacetyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(2-bromoacetyl)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-bromoacetyl)benzoate involves its reactivity with nucleophiles. The bromoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of new chemical bonds .

Comparison with Similar Compounds

  • Methyl 3-(2-chloroacetyl)benzoate
  • Methyl 3-(2-iodoacetyl)benzoate
  • Methyl 3-(2-fluoroacetyl)benzoate

Comparison: Methyl 3-(2-bromoacetyl)benzoate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

methyl 3-(2-bromoacetyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUUCORIWWWPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919673
Record name Methyl 3-(bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915402-28-7
Record name Methyl 3-(bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-{2-[5-(Adamantan-1-yloxymethyl)-2-cyclohexyl-1H-imidazol-4-yl]-thiazol-4-yl}-benzoic acid methyl ester. 3-(2-Bromo-acetyl)-benzoic acid methyl ester was prepared as described by Schmied (Schmied, Gading, Monatshefte Chem. 1953, 84, 491). A solution of this bromoketone (0.44 g, 1.7 mmol) and the thioamide from step c (0.52 g, 1.4 mmol) in methanol (10 ml) was heated under reflux for 5 h. The solvent was evaporated and the residue taken up in ethyl acetate and washed with saturated aqueous sodium hydrogen carbonate (2×20 ml), brine (20 ml) then dried (MgSO4). The crude product was purified by flash chromatography (Silica, DCM/ethyl acetate 95:5-90:10). Yield 0.36 g (48%). 1H NMR (300 MHz, CDCl3) 9.25 (1H, br s), 8.64 (1H, s), 8.16 (1H, d), 8.01 (1H, d), 7.51 (2H, m), 5.17 (2H, s), 3.95 (3H, s), 2.79 (1H, m), 2.20 (3H, br s), 2.07 (2H, m), 1.90-1.36 (20H, m).
Name
3-{2-[5-(Adamantan-1-yloxymethyl)-2-cyclohexyl-1H-imidazol-4-yl]-thiazol-4-yl}-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
[Compound]
Name
thioamide
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

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